3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine
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Overview
Description
3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound that features a unique combination of triazole, pyrrolopyrrole, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step organic reactions. The key steps include the formation of the triazole ring via “click” chemistry, the construction of the pyrrolopyrrole core, and the final assembly of the pyridazine ring. Common reagents used in these reactions include azides, alkynes, and various catalysts such as copper(I) salts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The triazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-triazole derivatives
- Pyrrolopyrrole compounds
- Pyridazine analogs
Uniqueness
What sets 3-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine apart from similar compounds is its unique combination of three distinct heterocyclic moieties. This structural complexity contributes to its diverse chemical reactivity and potential for various biological activities .
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H21N7O/c1-25-13-18(22-24-25)20(28)27-11-15-9-26(10-16(15)12-27)19-8-7-17(21-23-19)14-5-3-2-4-6-14/h2-8,13,15-16H,9-12H2,1H3 |
InChI Key |
VJILVJDYLNBRBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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